molecular formula C11H19NO5 B11762627 (2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

(2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B11762627
M. Wt: 245.27 g/mol
InChI Key: IFJAOUHZZIVWJI-ALKRTJFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl group and a hydroxyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the hydroxyl group at the 5-position. This can be achieved through various methods, such as hydroxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carboxylic acid can produce an alcohol.

Scientific Research Applications

(2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-(tert-butoxycarbonyl)-3-ethyl-2-pyrrolidinecarboxylic acid
  • (2S,3S)-1-(tert-butoxycarbonyl)-3-(tert-butyldimethylsiloxy)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,3S)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid stands out due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,3S)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)7-4-6(13)5-12-8(7)9(14)15/h6-8,12-13H,4-5H2,1-3H3,(H,14,15)/t6?,7-,8-/m0/s1

InChI Key

IFJAOUHZZIVWJI-ALKRTJFJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(CN[C@@H]1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1C(=O)O)O

Origin of Product

United States

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